molecular formula C11H17N3O2 B8272834 (4-Amino-4,5,6,7-tetrahydro-indazol-1-yl)-acetic acid ethyl ester

(4-Amino-4,5,6,7-tetrahydro-indazol-1-yl)-acetic acid ethyl ester

Cat. No. B8272834
M. Wt: 223.27 g/mol
InChI Key: UOOVDOZGHRAMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)Cn1ncc2c1CCCC2NC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][n:6]1[n:7][cH:8][c:9]2[c:14]1[CH2:13][CH2:12][CH2:11][CH:10]2[NH:15][C:16]([O:17][CH2:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)=[O:25])=[O:26].[CH3:27][CH2:28][OH:29]>>[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][n:6]1[n:7][cH:8][c:9]2[c:14]1[CH2:13][CH2:12][CH2:11][CH:10]2[NH2:15])=[O:26]

Inputs

Step One
Name
CCOC(=O)Cn1ncc2c1CCCC2NC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)Cn1ncc2c1CCCC2NC(=O)OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)Cn1ncc2c1CCCC2N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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